molecular formula C7H15NO B8189932 (2S,4S)-1,2-Dimethyl-piperidin-4-ol

(2S,4S)-1,2-Dimethyl-piperidin-4-ol

Cat. No.: B8189932
M. Wt: 129.20 g/mol
InChI Key: MECORNNOSYQMOX-BQBZGAKWSA-N
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Description

(2S,4S)-1,2-Dimethyl-piperidin-4-ol is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its piperidine ring structure, which is substituted with two methyl groups at the 1 and 2 positions and a hydroxyl group at the 4 position. The stereochemistry of the compound is defined by the (2S,4S) configuration, indicating the specific spatial arrangement of the substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-1,2-Dimethyl-piperidin-4-ol can be achieved through several synthetic routes. One common method involves the reduction of a corresponding ketone or aldehyde precursor using a chiral catalyst to ensure the desired stereochemistry. For example, the reduction of 1,2-dimethyl-4-piperidone using a chiral borane reagent can yield this compound under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and a suitable catalyst, such as palladium on carbon, to achieve the reduction of the precursor compound. The reaction conditions, including temperature and pressure, are optimized to maximize yield and ensure the desired stereochemistry.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-1,2-Dimethyl-piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4 position can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The methyl groups and hydroxyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted piperidines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2S,4S)-1,2-Dimethyl-piperidin-4-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is utilized in the production of fine chemicals and as a precursor for various industrial applications.

Mechanism of Action

The mechanism of action of (2S,4S)-1,2-Dimethyl-piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The hydroxyl group at the 4 position can form hydrogen bonds with target molecules, while the methyl groups contribute to the compound’s hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    (2R,4R)-1,2-Dimethyl-piperidin-4-ol: This enantiomer has a different spatial arrangement of substituents, leading to different chemical and biological properties.

    (2S,4R)-1,2-Dimethyl-piperidin-4-ol: Another stereoisomer with distinct properties compared to the (2S,4S) configuration.

    1,2-Dimethyl-piperidine: Lacks the hydroxyl group at the 4 position, resulting in different reactivity and applications.

Uniqueness

The uniqueness of (2S,4S)-1,2-Dimethyl-piperidin-4-ol lies in its specific stereochemistry, which imparts distinct chemical and biological properties. This compound’s ability to form specific interactions with molecular targets makes it valuable in various research and industrial applications.

Properties

IUPAC Name

(2S,4S)-1,2-dimethylpiperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6-5-7(9)3-4-8(6)2/h6-7,9H,3-5H2,1-2H3/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECORNNOSYQMOX-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H](CCN1C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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